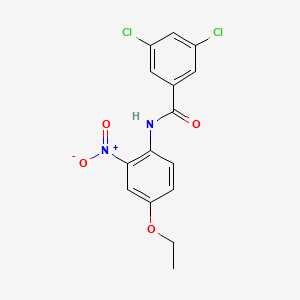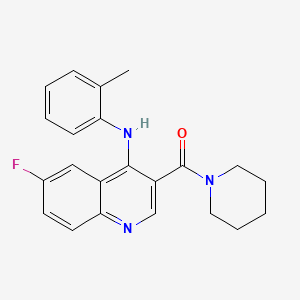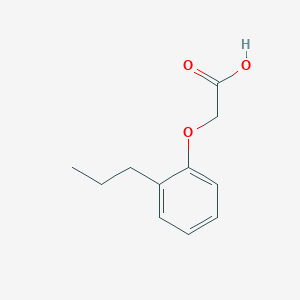
Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate” is a complex organic molecule. It is a derivative of cyclohexene, a six-membered cyclic compound with one double bond . The molecule contains several functional groups, including acetamido, pentan-3-yloxy, and carboxylate groups . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a cyclic structure. The compound has three chiral centers, leading to a variety of possible stereoisomers . The exact structure would depend on the configuration of these chiral centers.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate serves as a key intermediate in the preparation of novel anti-influenza drugs like oseltamivir. A study by Ji (2003) highlights an improved chiral synthetic procedure for this compound, using (-)shikimic acid as a starting material, offering a milder approach with higher yield and lower cost (Ji, 2003). Additionally, Cong and Yao (2006) discuss the diastereoselective synthesis of a closely related compound, using L-serine instead of (-)-shikimic acid or (-)-quinic acid as the starting material, employing ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).
Quantification and Trace Level Detection
Viswanath, Reddy, and Chamarthi (2021) developed a method for the determination of a related compound, using liquid chromatography coupled with mass spectrometry. This sensitive and selective method can be applied for identifying impurities in drug substances, specifically in the manufacturing of oseltamivir phosphate (Viswanath, Reddy, & Chamarthi, 2021).
Role in Photochemical Reactions
Tokuda, Watanabe, and Itoh (1978) explored the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, a compound structurally similar to this compound, in various alcoholic solutions. These reactions yielded a range of esters, demonstrating the compound's role in complex photochemical processes (Tokuda, Watanabe, & Itoh, 1978).
Applications in Synthesis of Biologically Active Molecules
The compound's derivatives also play a role in the synthesis of biologically active molecules. For instance, Czajgucki, Sowiński, and Andruszkiewicz (2003) synthesized orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, vital for the creation of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Mecanismo De Acción
Target of Action
Oseltamivir, also known as Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate, primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are glycoproteins found on the surface of the virus .
Mode of Action
Oseltamivir is a reversible competitive inhibitor of influenza neuraminidase . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme, which prevents budding from the host cell, viral replication, and infectivity .
Biochemical Pathways
The inhibition of neuraminidase by oseltamivir disrupts the release of progeny influenza virus from infected host cells, thereby halting the spread of infection within the respiratory tract .
Pharmacokinetics
Oseltamivir is administered as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The absolute bioavailability of oseltamivir carboxylate is 80% after oral administration of oseltamivir . Thus, oseltamivir is mainly converted into active metabolites and then excreted by the kidneys . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses of up to 500 mg twice daily .
Result of Action
The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oseltamivir. For instance, the active metabolite of oseltamivir, oseltamivir carboxylate (OC), is poorly degraded in sewage treatment plants and surface water and has been detected in aquatic environments . This could potentially expose natural influenza reservoirs, such as wild ducks, to the substance, inducing resistance .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWASCEKXRLUKKH-GVDBMIGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)

![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)